molecular formula C9H6N2O2S B2766811 3-Pyridin-2-yl-1,2-thiazole-5-carboxylic acid CAS No. 1014630-05-7

3-Pyridin-2-yl-1,2-thiazole-5-carboxylic acid

Cat. No.: B2766811
CAS No.: 1014630-05-7
M. Wt: 206.22
InChI Key: IOCLUNZRLZMICM-UHFFFAOYSA-N
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Description

3-Pyridin-2-yl-1,2-thiazole-5-carboxylic acid is a heterocyclic compound that contains both pyridine and thiazole rings.

Scientific Research Applications

3-Pyridin-2-yl-1,2-thiazole-5-carboxylic acid has a wide range of scientific research applications:

Safety and Hazards

The compound has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures if the compound is on the skin or in the eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridin-2-yl-1,2-thiazole-5-carboxylic acid typically involves the reaction of pyridine derivatives with thiazole derivatives under specific conditions. One common method involves the cyclization of 2-pyridinylthiourea with α-haloketones . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Pyridin-2-yl-1,2-thiazole-5-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thiazole rings .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-Pyridin-2-yl-1,2-thiazole-5-carboxylic acid include:

Uniqueness

What sets this compound apart from these similar compounds is its specific arrangement of the pyridine and thiazole rings, which can lead to unique chemical properties and biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

3-pyridin-2-yl-1,2-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2S/c12-9(13)8-5-7(11-14-8)6-3-1-2-4-10-6/h1-5H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCLUNZRLZMICM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NSC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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